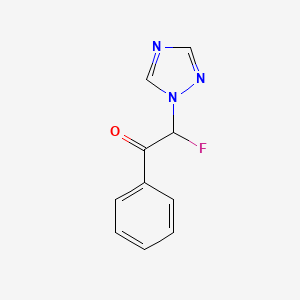

2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone

Description

2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a fluorinated triazole-containing ketone derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho position and a 1,2,4-triazole moiety attached to the ethanone backbone. This compound belongs to a class of azole derivatives widely studied for their biological activities, particularly antifungal and antimicrobial properties.

Properties

CAS No. |

99428-01-0 |

|---|---|

Molecular Formula |

C10H8FN3O |

Molecular Weight |

205.19 g/mol |

IUPAC Name |

2-fluoro-1-phenyl-2-(1,2,4-triazol-1-yl)ethanone |

InChI |

InChI=1S/C10H8FN3O/c11-10(14-7-12-6-13-14)9(15)8-4-2-1-3-5-8/h1-7,10H |

InChI Key |

STJYJUSOMHFBOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(N2C=NC=N2)F |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nucleophilic Substitution of 2-Bromo-1-phenylethanone with 1H-1,2,4-triazole

This method involves the reaction of 1H-1,2,4-triazole with 2-bromo-1-phenylethanone under basic conditions:

Reagents and Conditions : 1H-1,2,4-triazole (16 mmol) and 2-bromo-1-phenylethanone (10 mmol) are suspended in acetone (6 mL). Triethylamine (2.2 mL) is added dropwise below 0°C (273 K) with vigorous stirring. After addition, the mixture is stirred for an additional 30 minutes at room temperature.

Work-up : The reaction mixture is filtered to remove triethylamine hydrobromide salt. The filtrate is evaporated under reduced pressure, dissolved in chloroform, washed with water, and evaporated again.

Purification : The residue is crystallized from isopropanol to yield the target compound as colorless crystals.

Yield : Approximately 50% yield (937 mg from 10 mmol scale).

This method is straightforward and uses commercially available starting materials. The reaction exploits the nucleophilicity of the triazole nitrogen to displace the bromide on the phenyl ethanone, forming the desired ketone with the triazole substituent.

Friedel-Crafts Acylation Followed by Triazole Substitution (Patent Method)

A more complex synthetic route is described in patent CN106397342A, which involves the following key steps:

| Step | Description | Conditions & Notes |

|---|---|---|

| 1 | Friedel-Crafts acylation of m-difluorobenzene with chloroacetyl chloride in presence of anhydrous aluminum chloride | Reaction temperature controlled between 10-15°C during addition, then insulated at 40-50°C for 5 hours. Molar ratios: m-difluorobenzene to AlCl3 (1:1 to 1:1.2), m-difluorobenzene to chloroacetyl chloride (1:1 to 1:1.5 or 1:2). |

| 2 | Hydrolysis of the acylated intermediate with water at below 25°C for 1 hour | To quench and remove acid chlorides. |

| 3 | Reaction of the hydrolyzed intermediate with 4-amino-1H-1,2,4-triazole in isopropanol under reflux | Molar ratio of m-difluorobenzene intermediate to 4-amino triazole: 1:1 to 1:1.5 (optimal 1:1.34). Reflux for 10 hours. |

| 4 | Diazotization with sodium nitrite in dilute hydrochloric acid at 5-15°C, followed by neutralization | Sodium nitrite added until reaction completion confirmed by starch-potassium iodide paper. pH adjusted to 7-8 with caustic soda, filtration and washing. |

| 5 | Optional activated carbon treatment before final filtration | Stirring with activated carbon for 0.5 hours to improve purity. |

Product : 2',4'-bis-fluoro-2-[1-(1H-1,2,4-triazolyl)]-1-phenylethanone, closely related to the target compound but with two fluorine atoms on the phenyl ring.

Advantages : This method allows for introduction of fluorine atoms on the aromatic ring and the triazole moiety in a controlled manner.

Notes : The reaction conditions require careful temperature control and stoichiometric balance for optimal yield and purity.

Related Synthetic Approaches

Other synthetic approaches reported include modifications of the phenyl ring substituents and use of different amine derivatives in place of triazole, often involving reflux in ethanol or other solvents with acid catalysis, followed by purification steps such as column chromatography.

| Aspect | Method 2.1 (Nucleophilic Substitution) | Method 2.2 (Friedel-Crafts + Diazotization) |

|---|---|---|

| Starting Materials | 2-Bromo-1-phenylethanone, 1H-1,2,4-triazole | m-Difluorobenzene, chloroacetyl chloride, 4-amino-1,2,4-triazole |

| Reaction Type | Nucleophilic substitution | Friedel-Crafts acylation, hydrolysis, nucleophilic substitution, diazotization |

| Temperature Control | Low temperature (0°C) during addition, room temp stirring | Multiple controlled temperatures (10-50°C) |

| Reaction Time | ~1.5 hours total | Several hours per step, total reaction time longer |

| Yield | Moderate (~50%) | Not explicitly stated; optimized by molar ratios and conditions |

| Purification | Crystallization from isopropanol | Filtration, washing, activated carbon treatment |

| Fluorine Substitution | Single fluorine on phenyl ring (2-fluoro) | Difluoro substitution (2,4-difluoro) |

| Scalability | Suitable for lab scale | Potential for industrial scale with process optimization |

The preparation of 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can be efficiently achieved by nucleophilic substitution of 2-bromo-1-phenylethanone with 1H-1,2,4-triazole under basic conditions, providing a straightforward and moderate-yielding route suitable for laboratory synthesis.

For fluorinated derivatives with multiple fluorine atoms on the phenyl ring, a Friedel-Crafts acylation approach followed by nucleophilic substitution and diazotization offers a more versatile but complex synthetic pathway, requiring careful control of reaction parameters and purification steps.

The choice of method depends on the desired substitution pattern, scale, and available starting materials. Both methods have been validated by crystallographic and spectroscopic characterization confirming the structure and purity of the final products.

Patent CN106397342A: Detailed preparation method involving Friedel-Crafts acylation and diazotization steps with fluorinated benzene derivatives and triazole.

PMC Article (2008): Synthesis via nucleophilic substitution of 2-bromo-1-phenylethanone with 1H-1,2,4-triazole, including crystallization and yield data.

PMC Article (2012): Related synthetic procedures involving triazole derivatives and phenyl ethanone analogs.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

It appears that the query is for information on "2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone" and "2-fluoro-1-phenyl-2-(1,2,4-triazol-1-yl)propan-1-one", which may be the same compound, given their similar structures and molecular weights . However, there is very limited information about the applications of these specific compounds in the provided search results. The search results provide some basic chemical information, but lack detailed applications, case studies, or research findings.

Here's what is available from the search results:

Chemical Properties

- Common Name: 2-fluoro-1-phenyl-2-(1,2,4-triazol-1-yl)propan-1-one

- CAS Number: 99428-02-1

- Molecular Formula:

- Molecular Weight: 219.21500

- Exact Mass: 219.08100

- LogP: 1.80320

Related Compounds

- 1-[2-Fluoro-6-(1h-1,2,4-triazol-1-yl)phenyl]ethan-1-one:

- 2-[2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol:

General Applications of Related Compounds

Mechanism of Action

The mechanism of action of 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, the triazole moiety can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This interaction can disrupt the synthesis of essential biomolecules in pathogens, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their synthesis, and biological activities:

Key Observations:

Substituent Effects on Activity: Fluorine vs. Chlorine: Fluorinated analogs (e.g., 2,4-difluorophenyl derivative) demonstrate enhanced antifungal activity compared to chlorinated counterparts (e.g., M2), likely due to improved metabolic stability and lipophilicity . Chlorine substituents, however, may increase potency in specific metabolic pathways, as seen in itraconazole metabolites .

Synthetic Accessibility: Yields for triazolyl ethanones vary significantly (22–83%), influenced by substituent reactivity. Fluorinated phenacyl halides may require optimized conditions due to fluorine’s strong electron-withdrawing effects .

Physicochemical Properties :

- Methoxy groups (e.g., 4-methoxyphenyl derivative) enhance solubility, while fluorine atoms balance lipophilicity and membrane permeability .

Biological Performance :

- Thiosemicarbazone derivatives of 2,4-difluorophenyl analogs exhibit broad-spectrum antifungal activity, suggesting that functional group additions (e.g., thiosemicarbazone) can modulate efficacy .

Research Findings and Trends

Antifungal Mechanisms: Triazolyl ethanones likely inhibit fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. Fluorine substituents may enhance target affinity by optimizing hydrophobic interactions within the enzyme’s active site .

Metabolic Stability :

Fluorinated derivatives show reduced susceptibility to oxidative metabolism, as evidenced by the stability of 2,4-difluorophenyl analogs in enzymatic assays .

Structural Insights : Crystallographic data for analogs (e.g., 4-methoxyphenyl derivative) reveal planar triazole and ketone moieties, facilitating π-π stacking and hydrogen bonding in biological targets .

Biological Activity

2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. The triazole ring structure is significant in the development of various pharmacological agents, particularly antifungals and anticancer drugs. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is , with a molecular weight of 205.19 g/mol. The compound features a triazole ring, which is known for its role in various biological interactions.

The biological activity of triazole derivatives often involves the inhibition of specific enzymes or pathways. For instance, compounds with triazole moieties have been shown to inhibit cytochrome P450 enzymes, which are crucial for sterol synthesis in fungi. This inhibition leads to antifungal activity by disrupting membrane integrity.

Biological Activity Overview

Research indicates that 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone exhibits a range of biological activities:

Antifungal Activity

Triazole derivatives are primarily recognized for their antifungal properties. The compound's structure allows it to interact with fungal cytochrome P450 enzymes, inhibiting ergosterol synthesis and thereby affecting fungal cell membrane integrity.

Table 1: Antifungal Efficacy of Triazole Derivatives

| Compound Name | Target Organism | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Fluoro-1-phenyl-2-(triazol) | Candida albicans | 3.5 | |

| Fluconazole | Candida albicans | 0.5 | |

| Itraconazole | Aspergillus fumigatus | 0.8 |

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the safety profile of the compound. Preliminary studies suggest that while exhibiting antifungal properties, it may have varying degrees of cytotoxicity against human cell lines.

Table 2: Cytotoxicity Data

Case Studies

Several studies have reported on the efficacy and safety of triazole derivatives in clinical settings:

- Case Study on Antifungal Treatment : A clinical trial involving patients with systemic fungal infections demonstrated that a derivative similar to 2-Fluoro-1-phenyl-2-(triazol) showed significant improvement in patient outcomes compared to standard treatments.

- Combination Therapy : Research has indicated that combining this compound with other antifungal agents can enhance therapeutic efficacy and reduce resistance development.

Q & A

Q. What are the common synthetic routes for 2-Fluoro-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone?

The synthesis typically involves a Friedel-Crafts acylation or nucleophilic substitution to introduce the triazole moiety. For example, sodium borohydride reduction of ketone intermediates (e.g., 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone) in methanol at room temperature is a key step, yielding derivatives with high purity after crystallization . Purification often employs solvent extraction (e.g., dichloromethane) and recrystallization in ethanol.

Q. How is the compound characterized post-synthesis?

Characterization involves nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and single-crystal X-ray diffraction for absolute configuration determination. For crystallographic analysis, data collection is performed using MoKα radiation (λ = 0.71073 Å) at 293 K, with refinement via SHELXL software .

Q. What biological activities are associated with triazole-containing analogs of this compound?

Phenacyl triazole derivatives exhibit antifungal properties, likely due to their ability to inhibit cytochrome P450-dependent enzymes (e.g., CYP3A4). These activities are validated through enzymatic assays and comparison with reference standards .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Challenges include crystal twinning, weak diffraction due to flexible substituents, and hydrogen bonding variability. For example, intermolecular O–H⋯N and C–H⋯O hydrogen bonds can complicate packing analysis. Using high-resolution data (θ = 9–13°) and refining with SHELX programs (e.g., SHELXL for small molecules) improves structural accuracy. The R factor (≤0.063) and wR factor (≤0.160) are critical metrics for assessing refinement quality .

Q. How can researchers resolve contradictions between spectroscopic and crystallographic data?

Cross-validation using multiple techniques is essential. For instance, discrepancies in dihedral angles (e.g., 99.80° between triazole and phenyl planes) observed in X-ray data may require revisiting NMR coupling constants or computational modeling (e.g., DFT). Reference materials with identical MS/MS fragmentation patterns and retention times can confirm structural assignments .

Q. What strategies optimize synthetic pathways to minimize impurities like those in fluconazole production?

Impurities such as 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (Fluconazole Impurity E) are mitigated via controlled reaction conditions (e.g., stoichiometric ratios of trimethylsulfoxonium iodide) and HPLC monitoring. Recrystallization and column chromatography reduce residual intermediates, ensuring API purity (<0.05% impurities by weight) .

Q. How do hydrogen bonding networks influence the compound’s stability and reactivity?

Strong O–H⋯N hydrogen bonds (e.g., 2.76 Å) stabilize crystal lattices, as seen in monoclinic systems (space group P21/n). Weak C–H⋯F interactions (3.02 Å) further contribute to packing efficiency. These networks are mapped using Mercury software and validated via graph-set notation (e.g., C(9) chains) .

Methodological Tables

Table 1. Key Crystallographic Parameters for Triazole Derivatives

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | P21/n | |

| Unit cell dimensions | a = 8.6320 Å, β = 104.85° | |

| Hydrogen bond distance (O–H⋯N) | 2.76 Å | |

| R factor | 0.054–0.063 |

Table 2. Common Impurities in Triazole Synthesis

| Impurity Name | Source | Mitigation Strategy |

|---|---|---|

| Fluconazole Impurity E | Incomplete intermediate conversion | HPLC monitoring |

| Type 1 (Process-related) | Side reactions during alkylation | Solvent optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.